molecular formula C13H16FN5 B2446537 2-(4-((1H-咪唑-1-基)甲基)哌啶-1-基)-5-氟嘧啶 CAS No. 2034462-49-0

2-(4-((1H-咪唑-1-基)甲基)哌啶-1-基)-5-氟嘧啶

货号 B2446537
CAS 编号: 2034462-49-0
分子量: 261.304
InChI 键: HXXYOPISRGFUBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

科学研究应用

分子结构分析

化合物2-(4-((1H-咪唑-1-基)甲基)哌啶-1-基)-5-氟嘧啶及其相关衍生物已被分析其分子和晶体结构。例如,已报道了甲基1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-羧酸甲酯的分子结构,强调其在合成抗结核药物(Richter et al., 2023)过程中作为副产物的重要性。此外,还报道了N-(2-氟乙基)-1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-4-甲酰胺的结构特征和体外抗分枝杆菌活性,这是抗结核药物候选药TBA-7371的苯并咪唑类似物,为其潜在的医学应用提供了见解(Richter et al., 2022)

合成和生物活性

各种研究已集中于合成和生物评价与2-(4-((1H-咪唑-1-基)甲基)哌啶-1-基)-5-氟嘧啶结构相似的化合物。例如,合成了一系列4-(4-(1H-咪唑-1-基)苯基)-6-芳基嘧啶-2-胺,并对其磷酸二酯酶(PDE)抑制和抗微生物活性进行了评价,表明其潜在的治疗应用(Bukhari et al., 2013)。此外,还研究了带有2-(哌啶-4-基)-1H-苯并[d]咪唑的氟喹诺酮的合成及其抗微生物活性,展示了该化合物在开发抗微生物药物中的相关性(Guruswamy et al., 2015)

新型抗精神病药物

研究还探索了使用该化合物的衍生物开发新型抗精神病药物。具有对多巴胺和5-羟色胺受体亲和力的构象限制丁酮酮已合成并评价,展示了该化合物在精神药理学中的潜力(Raviña et al., 2000)

抗氧化和抗阿尔茨海默病活性

该化合物的衍生物已被研究其抗氧化性能,揭示了其在抗氧化应激中的潜力(Gouda, 2012)。此外,已合成N-苄基化的(吡咯烷-2-酮)/(咪唑烷-2-酮)衍生物,并对其抗阿尔茨海默病活性进行了评价,表明该化合物在神经退行性疾病研究中的相关性(Gupta et al., 2020)

属性

IUPAC Name

5-fluoro-2-[4-(imidazol-1-ylmethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5/c14-12-7-16-13(17-8-12)19-4-1-11(2-5-19)9-18-6-3-15-10-18/h3,6-8,10-11H,1-2,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXYOPISRGFUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。